Urease-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13ClN2O3S |

|---|---|

Molecular Weight |

288.75 g/mol |

IUPAC Name |

(2R)-2-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C11H13ClN2O3S/c12-7-1-3-8(4-2-7)14-10(15)6-18-5-9(13)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

SMNBHKUGMJVEIN-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSCC(C(=O)O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Urease and Its Inhibition

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Urease-IN-12." This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal research code, or a designation not widely used in the public domain.

Therefore, this document provides a comprehensive technical guide on the general principles and methodologies employed in the discovery and synthesis of urease inhibitors, which would be applicable to any novel inhibitor, including one potentially designated as this compound.

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The subsequent spontaneous degradation of carbamate produces a second molecule of ammonia and carbon dioxide, leading to an increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for combating these pathogens.[4][5]

The discovery and development of potent and safe urease inhibitors have been a significant focus of medicinal chemistry research.[2][4] Various classes of compounds have been investigated, including hydroxamic acids, thioureas, phosphoramidates, and various heterocyclic compounds.[4][5][6]

The Discovery of Urease Inhibitors: A General Workflow

The identification of novel urease inhibitors typically follows a multi-step process that combines computational and experimental approaches.

In Silico Discovery

Modern drug discovery heavily relies on computational methods to identify promising lead compounds.

-

Virtual Screening: Large chemical libraries are computationally screened against the three-dimensional structure of urease to identify potential binders.[7]

-

Pharmacophore Modeling: A model is created based on the essential structural features of known urease inhibitors. This model is then used to search for novel compounds with similar features.[8]

-

Molecular Docking: This technique predicts the binding mode and affinity of a ligand to the active site of the enzyme.[3][9] Docking studies help in understanding the interactions between the inhibitor and key residues in the urease active site.[1]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate molecules are predicted to assess their drug-likeness.[7]

Chemical Synthesis

Promising candidates identified through in silico methods are then synthesized. The synthetic routes vary depending on the chemical class of the inhibitor. For example, the synthesis of thiourea derivatives often involves the reaction of an amine with a thiophosgene or a related reagent.[6] The synthesis of indole analogues as potential urease inhibitors has also been reported.[10]

In Vitro Evaluation

Synthesized compounds are evaluated for their ability to inhibit urease activity using in vitro assays.

-

Urease Inhibition Assay: The most common methods measure the amount of ammonia produced from the hydrolysis of urea.[11][12]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitor. This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[13][14]

-

Kinetic Studies: These studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[6][14]

Experimental Protocols

General Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.[3][15]

Materials:

-

Urease enzyme (e.g., from Jack Bean)

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol reagent

-

Alkaline hypochlorite solution

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate for a further period (e.g., 15 minutes) at the same temperature.

-

Stop the reaction by adding the phenol reagent followed by the alkaline hypochlorite solution.

-

Allow the color to develop for a specific time (e.g., 30 minutes) at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 625-670 nm) using a microplate reader.[15]

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[14]

Determination of IC50 Value

The IC50 value is determined by measuring the urease inhibition at a range of inhibitor concentrations. The percentage inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[13]

Quantitative Data of Known Urease Inhibitors

The potency of urease inhibitors is typically reported as their IC50 value. The table below summarizes the IC50 values for some known urease inhibitors.

| Inhibitor | Urease Source | IC50 (µM) | Reference |

| Thiourea | Jack Bean | 21.25 ± 0.15 | [16] |

| Acetohydroxamic Acid (AHA) | Bacillus pasteurii | ~42 | [17] |

| Hydroxyurea | Bacillus pasteurii | ~100 | [17] |

| Levofloxacin | Jack Bean | 7.24 ± 0.29 | [16] |

| Ofloxacin | Jack Bean | 16.53 ± 0.85 | [16] |

| Cefadroxil | Jack Bean | 21.35 ± 0.64 | [16] |

Signaling and Pathogenesis

Urease activity is a key factor in the pathogenesis of H. pylori infection. The ammonia produced neutralizes gastric acid, allowing the bacteria to survive and colonize the gastric mucosa.

Inhibition of urease disrupts this process, making the bacteria more susceptible to the acidic environment of the stomach and reducing their ability to cause mucosal damage.

Conclusion

While specific details on "this compound" are not publicly available, the established methodologies for the discovery and synthesis of urease inhibitors provide a clear roadmap for the development of such compounds. The process involves a synergistic combination of computational design, chemical synthesis, and rigorous in vitro evaluation to identify potent and selective inhibitors. The ultimate goal is to develop novel therapeutics that can effectively target urease and combat the infections caused by urease-producing pathogens.

References

- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Rapid screening for urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urease Inhibition Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. abcam.com [abcam.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Nickel in Urease Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a key enzyme in the nitrogen cycle, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is critically dependent on the presence of a dinuclear nickel center within its active site. This technical guide provides an in-depth exploration of the multifaceted role of nickel in urease function, from its integral part in the catalytic mechanism to the intricate cellular machinery responsible for its incorporation into the apoenzyme. We present a comprehensive overview of the enzyme's structure, the catalytic cycle, and the urease maturation pathway. Detailed experimental protocols for the preparation of apo-urease, in vitro reconstitution with nickel, and various activity assays are provided to facilitate further research. Furthermore, quantitative data on nickel binding affinities, enzyme kinetics, and inhibition by other metal ions are summarized for comparative analysis. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those involved in the development of urease inhibitors for therapeutic or agricultural applications.

Introduction

Urease (EC 3.5.1.5) is a metalloenzyme of significant biological and medical importance. Found in a wide range of organisms, including bacteria, fungi, algae, and plants, it plays a crucial role in nitrogen metabolism by catalyzing the hydrolysis of urea[1]. The reaction proceeds at a rate estimated to be 1014 times faster than the uncatalyzed reaction, highlighting the remarkable catalytic efficiency of the enzyme[2]. This efficiency is entirely dependent on a unique dinuclear nickel center located in the enzyme's active site. The discovery of nickel as an essential component of urease in 1975 was a landmark in bioinorganic chemistry, being the first example of a nickel-dependent enzyme[3].

The activity of urease has significant implications in various fields. In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases can lead to substantial nitrogen loss as ammonia gas and environmental pollution. In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Consequently, the development of potent and specific urease inhibitors is a major focus of research for both agricultural and pharmaceutical applications.

A thorough understanding of the role of nickel in urease activity is paramount for the rational design of such inhibitors. This guide aims to provide a detailed technical overview of the current knowledge on this topic, with a focus on the structural and functional aspects of the nickel center, the mechanism of catalysis, and the complex process of nickel incorporation into the enzyme.

The Dinuclear Nickel Center: Structure and Function

The active site of urease contains two Ni(II) ions separated by approximately 3.5 to 3.7 Å[4]. These nickel ions are bridged by a carbamylated lysine residue and a hydroxide ion. The coordination sphere of the nickel ions is completed by histidine residues and an aspartate residue, creating a unique environment essential for catalysis[3][5].

-

Ni-1: Typically coordinated by two histidine residues, the carbamylated lysine, and a water molecule.

-

Ni-2: Coordinated by two histidine residues, one aspartate residue, the carbamylated lysine, and the bridging hydroxide ion.

This specific arrangement of ligands and the electronic properties of the nickel ions are finely tuned for the binding and activation of the urea substrate.

The Catalytic Mechanism of Urease

The hydrolysis of urea by urease is a multi-step process that relies on the coordinated action of the two nickel ions and surrounding amino acid residues. While several mechanisms have been proposed, a general consensus has emerged on the key steps involved:

-

Urea Binding: The urea molecule initially binds to the Ni-1 ion via its carbonyl oxygen. This interaction polarizes the carbonyl group, making the carbon atom more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A hydroxide ion, coordinated to Ni-2 or bridging both nickel ions, acts as the nucleophile and attacks the carbonyl carbon of the urea molecule. This leads to the formation of a tetrahedral intermediate.

-

Intermediate Breakdown: The tetrahedral intermediate is unstable and collapses, leading to the cleavage of a C-N bond and the release of the first product, ammonia.

-

Carbamate Formation: The remaining fragment, carbamate, is coordinated to the nickel center.

-

Product Release: The carbamate is subsequently displaced by a water molecule, and it spontaneously decomposes into a second molecule of ammonia and carbonic acid.

-

Regeneration of the Active Site: The active site is regenerated by the binding of a new water molecule, which is then deprotonated to reform the nucleophilic hydroxide ion.

The precise roles of each nickel ion are still a subject of active research, but it is clear that Ni-1 primarily functions as a Lewis acid to activate the urea substrate, while Ni-2 is involved in activating the nucleophilic water molecule.

Diagram of the Urease Catalytic Cycle

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Purification, characterization, and in vivo reconstitution of Klebsiella aerogenes urease apoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Characterization of the Klebsiella aerogenes Urease Accessory Protein UreD in Fusion with the Maltose Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Principles of Urease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles of urease inhibition, covering the enzyme's mechanism, inhibitor classifications, quantitative analysis, and detailed experimental protocols.

Introduction to Urease

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to a significant increase in the local pH.[1][3] While a vital component of the nitrogen cycle in agriculture, urease is also a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of peptic ulcers.[4][5] By neutralizing gastric acid, urease allows H. pylori to colonize the harsh environment of the stomach. Therefore, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing pathogens and for improving the efficiency of urea-based fertilizers in agriculture.

The Catalytic Mechanism of Urease

The active site of urease contains a binuclear nickel center, where two Ni(II) ions are essential for its catalytic function.[3][6] The currently accepted mechanism involves the coordination of the urea molecule to one of the nickel ions, which acts as a Lewis acid, polarizing the carbonyl group of urea.[3][7] A water molecule, activated by the second nickel ion, then acts as a nucleophile, attacking the carbonyl carbon of the urea.[3][8] This leads to the formation of a tetrahedral intermediate which subsequently collapses to release ammonia and carbamate.[7][9] The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][9]

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease: Kinetic and Thermodynamic Mechanisms and Their Diverse Applications | Scilit [scilit.com]

- 3. Urease: Structure, Function, and Applications Explained [vedantu.com]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Urease: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of urease inhibitors, compounds of significant interest in medicinal chemistry and agriculture due to their potential to modulate the activity of the nickel-dependent metalloenzyme, urease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical structures, properties, and evaluation of these inhibitors.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a hydrolase that catalyzes the breakdown of urea into ammonia and carbamate.[1] The carbamate formed spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[1] This enzymatic activity is a crucial factor in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and the formation of infection-induced urinary stones. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss and environmental pollution.

The development of potent and specific urease inhibitors is a key strategy to counteract these detrimental effects. These inhibitors function by interacting with the enzyme's active site, often by binding to the two nickel ions that are essential for its catalytic activity.[2]

Major Classes of Urease Inhibitors

A diverse range of chemical scaffolds has been explored for their urease inhibitory potential. The primary classes include hydroxamic acids, thioureas, phosphoramidates, and various heterocyclic compounds.[3]

-

Hydroxamic Acids: These compounds are among the most potent urease inhibitors, acting as competitive inhibitors by chelating the nickel ions in the active site.[4][5] Acetohydroxamic acid (AHA) is a well-known example and has been clinically used.[2]

-

Thioureas and their Derivatives: This class of compounds has shown significant urease inhibitory activity. Their mechanism often involves interaction with the active site nickel ions.[6]

-

Phosphoramidates: N-(n-butyl)thiophosphoric triamide (NBPT) is a prominent example used in agriculture to prevent nitrogen loss from urea-based fertilizers. These compounds are effective inhibitors of urease.

-

Heterocyclic Compounds: A wide array of heterocyclic structures, including coumarins, benzimidazoles, and their derivatives, have been investigated as urease inhibitors, exhibiting various modes of inhibition.[3]

Quantitative Data on Urease Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC₅₀ values for representative urease inhibitors from different chemical classes.

| Inhibitor Class | Compound | IC₅₀ (µM) | Reference Standard | Reference IC₅₀ (µM) |

| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | ~42 | - | - |

| Hydroxyurea (HU) | ~100 | - | - | |

| Methionine-hydroxamic acid | 3.9 | - | - | |

| Thioureas | Thiourea | 21.25 - 27.5 | - | - |

| N,N'-disubstituted thioureas (DSTUs) | 8.4 - 20.3 | Thiourea | - | |

| Barbiturates | Barbituric phenoxy-N-phenylacetamide derivatives | 0.69 - 2.47 | Thiourea | 23.00 |

| Barbituric hydrazone derivatives | 0.73 - 5.27 | Thiourea | 22.0 | |

| Quinolones | 2-quinolone-4-thiazolidinone derivatives | 0.46 - 27.1 | Thiourea | 21.9 |

| Phosphoramides | Phosphoramide derivatives (PADs) | 0.002 - 0.063 | NBPT | 0.1 |

| Coumarins | Coumarinyl pyrazolinyl thiomide (CPT 5n) | 0.000036 | - | - |

Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

The Berthelot method is a widely used colorimetric assay to determine urease activity by quantifying the amount of ammonia produced. The following is a detailed protocol for assessing urease inhibition.

4.1. Materials and Reagents

-

Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)

-

Urease enzyme solution (e.g., from Jack bean)

-

Urea solution (substrate)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Ammonium chloride (NH₄Cl) standard solutions

-

Phenol-hypochlorite reagent (Berthelot's reagent):

-

Solution A: Phenol and sodium nitroprusside

-

Solution B: Sodium hypochlorite and sodium hydroxide

-

-

96-well microplate

-

Microplate reader

4.2. Assay Procedure

-

Preparation of Standard Curve:

-

Prepare a series of NH₄Cl standard solutions with known concentrations (e.g., 0, 0.5, 1, 2, 3, 4, and 5 mM).[7]

-

To 250 µL of each standard, add 500 µL of Solution A and 500 µL of Solution B, followed by 2.5 mL of distilled water.[7]

-

Incubate at room temperature for 5 minutes to allow for color development.[7]

-

Measure the absorbance at 570 nm.[7]

-

Plot the absorbance versus the concentration of NH₄Cl to generate a standard curve.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add 10 µL of phosphate buffer to each well.[8]

-

Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent.[8]

-

Add 25 µL of the urease enzyme solution to each well.[8]

-

Pre-incubate the plate at 37°C for 5 minutes.[8]

-

Initiate the enzymatic reaction by adding 40 µL of the urea stock solution (e.g., 20 mM) to each well.[8]

-

Incubate the plate at 37°C for 10 minutes.[8]

-

Stop the reaction by adding 115 µL of the phenol-hypochlorite reagent (freshly prepared by mixing 45 µL of phenol reagent with 70 µL of alkali reagent).[8]

-

Incubate at 37°C for another 10 minutes for color development.[8]

-

Measure the absorbance at 625 nm using a microplate reader.[8]

-

4.3. Data Analysis

-

Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 [8]

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

5.1. Catalytic Mechanism of Urease

The catalytic cycle of urease involves the binding of urea to the dinickel center in the active site, followed by a nucleophilic attack and subsequent hydrolysis. The diagram below illustrates a proposed mechanism.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Urease Assay [bio-protocol.org]

A Technical Guide to the Initial Screening of Novel Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for numerous pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its enzymatic activity, the hydrolysis of urea to ammonia and carbon dioxide, allows pathogens to survive in acidic environments and contributes to the pathogenesis of various diseases such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease has emerged as a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the core methodologies for the initial screening of novel urease inhibitors, designed for researchers, scientists, and professionals in drug development. It details established experimental protocols, presents quantitative data for known inhibitors, and visualizes the screening workflow to facilitate the discovery and evaluation of new therapeutic agents.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea, leading to a significant increase in local pH.[1] This pH alteration is a key mechanism for the survival of acid-sensitive pathogens in hostile environments like the stomach.[2] The active site of urease contains a bi-nickel center, which is the primary target for inhibitor binding.[3] Urease inhibitors can be broadly classified into two main categories: active site-directed (substrate-like) and mechanism-based.[4][5] The development of potent and safe urease inhibitors is an active area of research, with applications ranging from treating bacterial infections to reducing ammonia volatilization in agriculture.[3][6]

The initial screening process is a critical step in identifying promising lead compounds from large chemical libraries. This typically involves high-throughput in vitro assays that are sensitive, reliable, and cost-effective.[7] Subsequent stages of drug development rely on the accuracy and reproducibility of these initial findings.

Key Experimental Protocols for Urease Inhibitor Screening

The most common methods for in vitro screening of urease inhibitors rely on the colorimetric quantification of ammonia produced from urea hydrolysis. The Berthelot (or indophenol) method is a widely adopted and sensitive assay for this purpose.[8][9]

Berthelot (Indophenol) Method for Urease Activity Assay

This method is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol dye, which can be quantified spectrophotometrically.

Materials and Reagents:

-

Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (potential inhibitors)

-

Standard inhibitor (e.g., thiourea, acetohydroxamic acid)

-

Phenol reagent (e.g., 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)

-

Alkali reagent (e.g., 250 mg sodium hydroxide and 820 µL sodium hypochlorite in 50 mL distilled water)

-

96-well microplate

-

Microplate reader

-

Preparation of Solutions:

-

Prepare a stock solution of urease enzyme in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).

-

Dissolve test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with the assay buffer to the desired concentrations.

-

-

Assay Procedure in a 96-Well Plate:

-

In designated wells of a 96-well plate, add 5 µL of the test compound solution (or solvent for the control).

-

Add 25 µL of urease enzyme solution to each well.

-

Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 15 minutes).

-

Stop the reaction and develop the color by adding 45 µL of the phenol reagent followed by 70 µL of the alkali reagent to each well.

-

Incubate at 37°C for 30 minutes to allow for color development.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at a wavelength of 625-670 nm using a microplate reader.[8]

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100 where ODtest is the optical density of the well with the test compound and ODcontrol is the optical density of the well with the solvent control.[7]

-

-

Determination of IC50:

-

To determine the half-maximal inhibitory concentration (IC50), perform the assay with a serial dilution of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the urease activity and can be determined by non-linear regression analysis.[10]

-

Data Presentation: Quantitative Analysis of Known Urease Inhibitors

The efficacy of a urease inhibitor is typically quantified by its IC50 value. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for several classes of known urease inhibitors against Jack Bean urease, a commonly used model enzyme.[11]

Table 1: IC50 Values of Standard and Common Urease Inhibitors

| Inhibitor | Chemical Class | IC50 (µM) | Reference |

| Thiourea | Thiourea Derivative | 21.10 ± 0.31 | [12] |

| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 42 | [3] |

| Hydroxyurea | Urea Derivative | 100 | [3] |

| N-(n-butyl)phosphorictriamide (NBPT) | Phosphoramide | 0.0021 | [3] |

| Quercetin | Flavonoid | 30.5 | [13] |

Table 2: IC50 Values of Selected Heterocyclic Urease Inhibitors

| Inhibitor Class | Example Compound | IC50 (µM) | Reference |

| Furan Chalcones | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 16.13 ± 2.45 | [14] |

| Imidazole-Indole Derivatives | Compound 52 (disubstituted halogen) | 0.12 | [11] |

| Oxime Derivatives | Compound 9 | 34.5 ± 0.8 | [14] |

| Pyrimidine-based Thiazolidinone | Compound 11 | 14.09 ± 0.23 | [12] |

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Urease Inhibitor Screening

The following diagram illustrates the key steps in a typical in vitro screening assay for novel urease inhibitors.

Caption: Workflow for in vitro screening of urease inhibitors.

Logical Relationship of Urease Inhibition and its Consequences

This diagram illustrates the logical flow from the presence of a urease-producing pathogen to the therapeutic goal of inhibiting its urease activity.

Caption: Logical pathway from urease activity to therapeutic intervention.

Conclusion

The initial screening of novel urease inhibitors is a fundamental step in the development of new therapeutics for a range of infectious diseases. The methodologies outlined in this guide, particularly the Berthelot assay, provide a robust and reproducible framework for identifying and quantifying the activity of potential inhibitors. The provided quantitative data for known inhibitors serves as a valuable benchmark for these screening efforts. By employing systematic screening protocols and clear data analysis workflows, researchers can effectively identify promising lead compounds for further development. The continued exploration for novel, potent, and safe urease inhibitors holds significant promise for addressing the challenges posed by urease-producing pathogens.

References

- 1. Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations [mdpi.com]

- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Urease-IN-12: A Potential Therapeutic Agent for Helicobacter pylori Infections

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

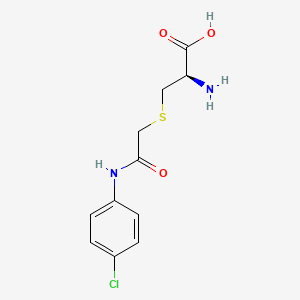

Urease-IN-12, also identified as compound 5e in the scientific literature, is a potent competitive inhibitor of urease.[1][2][3] This synthetic molecule has garnered significant attention as a potential therapeutic agent, primarily targeting the urease enzyme of Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers.[1][3] The survival of H. pylori in the acidic environment of the stomach is critically dependent on the activity of its urease enzyme, which neutralizes gastric acid by hydrolyzing urea to ammonia and carbon dioxide.[4] By inhibiting this key enzyme, this compound presents a promising strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of its operational framework.

Core Data: Urease Inhibitory Activity

The inhibitory potential of this compound and its analogs, a series of cysteine-N-arylacetamide derivatives, has been quantified through in vitro assays. The data, summarized in the table below, highlights the exceptional potency of this compound (compound 5e) in comparison to standard urease inhibitors.

| Compound ID | Structure | IC50 (µM) |

| This compound (5e) | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-chlorobenzoic acid | 0.35 |

| 5a | 2-((2-acetamido-3-mercaptopropanoyl)amino)benzoic acid | 0.43 |

| 5b | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-bromobenzoic acid | 0.52 |

| 5c | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-iodobenzoic acid | 0.61 |

| 5d | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-fluorobenzoic acid | 0.75 |

| 5f | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-methylbenzoic acid | 1.23 |

| 5g | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-methoxybenzoic acid | 2.58 |

| 5h | 2-((2-acetamido-3-mercaptopropanoyl)amino)-4-chlorobenzoic acid | 3.14 |

| 5i | 2-((2-acetamido-3-mercaptopropanoyl)amino)-4-methylbenzoic acid | 4.21 |

| 5j | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-(trifluoromethyl)benzoic acid | 5.83 |

| Thiourea (Standard) | - | 21.1 ± 0.11 |

| Hydroxyurea (Standard) | - | 100.0 ± 0.01 |

Table 1: In vitro urease inhibitory activities of this compound (compound 5e) and related cysteine-N-arylacetamide derivatives against jack bean urease.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the urease enzyme.[1][3] This mode of inhibition signifies that the molecule directly competes with the natural substrate, urea, for binding to the active site of the enzyme. Molecular docking studies have provided insights into the specific interactions between this compound and the urease active site. The inhibitor is predicted to interact with key residues, including the nickel ions (Ni) and a modified cysteine residue (CME592), which are crucial for the catalytic activity of the enzyme.[1][3] The chelation of the nickel ions by this compound is a key aspect of its inhibitory mechanism, effectively blocking the enzymatic hydrolysis of urea.[1]

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound's inhibitory activity against jack bean urease.

In Vitro Urease Inhibition Assay

This protocol is adapted from the study by Montazer et al.[1][2][3]

Materials:

-

Jack bean urease (commercially available)

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol red indicator

-

Test compounds (this compound and its analogs)

-

Standard inhibitors (Thiourea, Hydroxyurea)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the urease enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of a solution containing phenol red.

-

Measure the absorbance at a wavelength of 630 nm using a microplate reader.

-

A control experiment is performed without the inhibitor.

-

-

Data Analysis:

-

The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Therapeutic Implications

While the direct downstream signaling pathways affected by the inhibition of urease by this compound have not been explicitly elucidated in the available literature, the therapeutic implications can be inferred from the known role of urease in H. pylori pathogenesis.

The primary consequence of urease inhibition is the inability of H. pylori to neutralize the gastric acid. This leads to a cascade of events detrimental to the bacterium's survival and virulence.

References

- 1. Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as a potent urease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pathogenesis of Urease-Producing Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for a range of pathogenic bacteria, most notably Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea into ammonia and carbon dioxide, this enzyme enables pathogens to modulate their local environment, evade host defenses, and cause significant tissue damage. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the pathogenesis of urease-producing bacteria. It summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the core signaling pathways involved in the host-pathogen interaction. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of bacterial pathogenesis and the development of novel therapeutics targeting these mechanisms.

Introduction: The Central Role of Urease in Bacterial Pathogenesis

Urease (EC 3.5.1.5) is produced by a wide array of bacteria and is central to their ability to colonize and persist in hostile host environments.[1][2] The enzymatic breakdown of urea to ammonia and carbon dioxide has two primary pathogenic consequences: a rapid increase in local pH and the generation of cytotoxic ammonia.[3][4]

In the acidic environment of the stomach, the urease of Helicobacter pylori is essential for neutralizing gastric acid, allowing the bacterium to survive and colonize the gastric mucosa.[1][5] This colonization can lead to chronic gastritis, peptic ulcers, and an increased risk of gastric cancer.[5][6][7] In the urinary tract, urease-producing bacteria, particularly Proteus mirabilis, cause alkalinization of the urine. This leads to the precipitation of magnesium and calcium phosphates, forming crystalline biofilms and urinary stones (urolithiasis), which can lead to kidney damage and recurrent infections.[3][8][9]

Beyond pH modulation, the ammonia produced is directly toxic to host epithelial cells and can trigger a potent inflammatory response.[3][9][10] Furthermore, emerging evidence suggests that the urease protein itself, independent of its enzymatic activity, can interact with host cell receptors to initiate pro-inflammatory signaling cascades.[11][12]

Quantitative Data in Urease-Mediated Pathogenesis

The following tables summarize key quantitative data from studies investigating the role of urease in bacterial pathogenesis. These data highlight the significant contribution of urease to bacterial survival and the host inflammatory response.

Table 1: Comparative Urease Activity in Pathogenic Bacteria

| Bacterial Strain | Urease Activity (U/mg protein) | Reference |

| Helicobacter pylori (purified enzyme) | 1,100 - 1,700 µmol/min/mg | [1] |

| Sporosarcina pasteurii DSM 33 | Highest among six tested strains | |

| Pseudomonas aeruginosa PAO1 | Lower than S. pasteurii | |

| Escherichia coli BL21 | Lower than S. pasteurii |

Table 2: Impact of Urease on Bacterial Colonization in Murine Models

| Bacterial Species | Model | Strain | Mean Bacterial Load | P-value | Reference |

| Proteus mirabilis | Ascending UTI | Wild-type | 6.29 log10 CFU/g bladder | 0.0002 | [13] |

| Urease-negative mutant | 4.28 log10 CFU/g bladder | [13] | |||

| Wild-type | 4.11 log10 CFU/g kidney | 0.00009 | [13] | ||

| Urease-negative mutant | 1.02 log10 CFU/g kidney | [13] | |||

| Proteus mirabilis | Ascending UTI | Wild-type | 4.6 x 10^5 CFU/g bladder | 0.0091 | [14] |

| Urease-negative mutant | 2.0 x 10^4 CFU/g bladder | [14] | |||

| Helicobacter pylori | Gastric Colonization | Wild-type | Persists | N/A | [15] |

| Urease-negative mutant | Unable to colonize | N/A | [15] |

Table 3: Urease-Induced Inflammatory Cytokine Production

| Bacterial Species/Component | Host Cell Type | Cytokine Measured | Key Finding | Reference |

| Helicobacter pylori | Gastric Epithelial Cells | IL-6, TNF-α | Urease induces production | [6] |

| H. pylori Urease B subunit | Gastric Epithelial Cells | IL-8 | Induces production via CD74 binding | [11] |

| H. pylori (urease mutant) | Gastric Epithelial Cells | IL-8 | No decrease in induction observed | [16] |

| Proteus mirabilis Urease | HEK293 Cells | IL-1β, TNF-α | Induces a pro-inflammatory phenotype | [12] |

Core Signaling Pathways in Urease Pathogenesis

Urease and its byproducts can trigger specific signaling pathways in host cells, leading to inflammation and tissue damage.

Helicobacter pylori Urease B-CD74 Interaction and NF-κB Activation

The Urease B subunit of H. pylori can directly interact with the host cell surface receptor CD74 on gastric epithelial cells.[11] This binding event initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of the pro-inflammatory chemokine Interleukin-8 (IL-8).[11]

Ammonia-Induced Inflammatory Response

The ammonia produced by urease activity can directly damage host cells and trigger inflammatory signaling. High concentrations of ammonia can induce oxidative stress, which in turn can activate inflammatory pathways such as the NF-κB and MAPK signaling pathways, leading to the production of various pro-inflammatory cytokines.

References

- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. Morphology and Ultrastructure - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of Helicobacter pylori on gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparison Between Histology and Rapid Urease Test in the Diagnosis of Helicobacter Pylori in Gastric Biopsies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Unveiling the hidden arsenal: new insights into Proteus mirabilis virulence in UTIs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Helicobacter pylori Urease B Subunit Binds to CD74 on Gastric Epithelial Cells and Induces NF-κB Activation and Interleukin-8 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteus mirabilis Urease: Unsuspected Non-Enzymatic Properties Relevant to Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Construction of a urease-negative mutant of Proteus mirabilis: analysis of virulence in a mouse model of ascending urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteus mirabilis fimbriae- and urease-dependent clusters assemble in an extracellular niche to initiate bladder stone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Helicobacter pylori Containing Only Cytoplasmic Urease Is Susceptible to Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interleukin-8 response of gastric epithelial cell lines to Helicobacter pylori stimulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Urease in Microbial Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][2][3] This enzymatic activity is a critical component of the global nitrogen cycle, facilitating the conversion of urea, a major nitrogenous waste product and fertilizer, into a bioavailable form of nitrogen for a vast array of microorganisms.[2][4] In the realm of microbiology, urease plays a multifaceted role, from being essential for nitrogen assimilation in diverse environments to acting as a potent virulence factor for pathogenic bacteria and fungi.[1][2][5]

This in-depth technical guide provides a comprehensive overview of the role of urease in microbial nitrogen metabolism, with a focus on its biochemical properties, regulatory mechanisms, and methodologies for its study. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and agricultural sciences.

Biochemical Properties of Microbial Urease

Bacterial ureases are typically multi-subunit enzymes, often composed of three distinct polypeptides (α, β, and γ) that form a larger complex.[6] However, some variations exist, such as in Helicobacter pylori, where the β and γ subunit genes are fused.[7] The active site contains a bi-nickel center, which is crucial for the catalytic mechanism.[1][7]

Catalytic Mechanism

The hydrolysis of urea by urease proceeds through a well-coordinated catalytic cycle involving the nickel ions and key amino acid residues in the active site. Histidine residues play a crucial role in activating a water molecule for nucleophilic attack on the urea carbonyl carbon.[8] The reaction results in the production of ammonia and carbamate, with the subsequent spontaneous breakdown of carbamate leading to a net increase in the surrounding pH due to the formation of ammonia/ammonium.[4][9]

Quantitative Data on Microbial Urease Activity

The kinetic parameters and optimal conditions for urease activity vary among different microbial species, reflecting their adaptation to diverse ecological niches. A summary of these parameters for ureases from several microorganisms is presented in the table below.

| Microorganism | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Helicobacter pylori | 0.3 ± 0.1 | 1,100 ± 200 | 7.5 - 8.5 | ~45 | [10][11] |

| Proteus mirabilis | - | - | ~7.0 | - | [1] |

| Sporosarcina pasteurii | - | - | 7.0 - 9.0 | 30 - 70 | [1] |

| Penicillium steckii S4-4 | 7.3 | 1.8 | 8.5 | 55 | [12] |

| Jack Bean (Canavalia ensiformis) | 1.3 | - | 7.0 - 7.4 | 35 - 60 | [12][13] |

| Clay Loam Soil (mixed microbes) | - | 2.544-29.307 (Vmax) | - | 40 - 50 | [9] |

Note: Data for some parameters are not available in the provided search results. Vmax values can be expressed in different units and are presented as found in the source.

Regulation of Urease Expression in Microbes

The production of urease by microorganisms is a tightly regulated process, ensuring that the enzyme is synthesized only when needed, thereby conserving cellular resources and preventing toxic accumulation of ammonia. The two primary modes of regulation are urea induction and nitrogen regulation.[1][2]

Urea-Inducible Expression

In some bacteria, such as Proteus mirabilis, the expression of urease genes is induced by the presence of urea in the environment.[1][2] This regulation is mediated by a transcriptional activator protein called UreR, which belongs to the AraC family of regulators.[2] In the presence of urea, UreR binds to the promoter region of the urease operon, activating transcription.

Nitrogen-Regulated Expression

In other microorganisms, including Klebsiella pneumoniae, urease expression is controlled by the availability of nitrogen in the environment.[1][14] Under nitrogen-limiting conditions, a global nitrogen regulatory system, known as the Ntr system, is activated.[14] This leads to the activation of the nitrogen assimilation control (NAC) protein, a transcriptional activator of the LysR family, which in turn promotes the transcription of the urease operon.[2][14]

Signaling Pathway for Nitrogen-Regulated Urease Expression

The signaling cascade for nitrogen-regulated urease expression in bacteria like Klebsiella pneumoniae involves the detection of nitrogen limitation, which triggers a series of phosphorylation events culminating in the activation of the transcriptional activator Nac.

Role of Urease in Microbial Pathogenesis

In pathogenic microorganisms, urease is a significant virulence factor that contributes to the establishment and persistence of infections.[1][5][15]

-

Helicobacter pylori : Urease is essential for the survival of H. pylori in the acidic environment of the stomach.[5][9] The ammonia produced neutralizes gastric acid, allowing the bacterium to colonize the gastric mucosa, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[2][5]

-

Proteus mirabilis : In the urinary tract, the urease of P. mirabilis leads to an increase in urine pH, which promotes the precipitation of magnesium and calcium phosphates, resulting in the formation of infection-induced urinary stones (struvite and apatite).[2][5]

-

Other Pathogens : Urease activity has also been implicated in the pathogenesis of infections caused by Staphylococcus aureus, Klebsiella pneumoniae, and the fungal pathogen Cryptococcus neoformans.[5][15]

Urease Inhibitors: A Therapeutic Strategy

Given the crucial role of urease in the virulence of many pathogens, its inhibition represents a promising therapeutic strategy.[12][14] A variety of urease inhibitors have been investigated, including:

-

Hydroxamic acids : Acetohydroxamic acid is a clinically used urease inhibitor, but its use is limited by side effects.[12][14]

-

Phosphoramidates : These are potent inhibitors but can be unstable in the acidic environment of the stomach.[11][14]

-

Urea derivatives, quinones, and polyphenols : These classes of compounds are also being explored for their urease inhibitory activity.[12][14]

The development of potent and safe urease inhibitors is an active area of research with the potential to provide novel treatments for infections caused by urease-producing pathogens.

Experimental Protocols

Quantitative Urease Activity Assay (Spectrophotometric)

This protocol is based on the Berthelot reaction, which measures the ammonia produced from urea hydrolysis.

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Urea solution (1 M in phosphate buffer)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium chloride standard solutions

-

Spectrophotometer

Procedure:

-

Prepare cell lysates or purified enzyme samples in phosphate buffer.

-

In a microcentrifuge tube, mix 50 µL of the sample with 50 µL of 1 M urea solution.

-

Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Stop the reaction by adding 250 µL of phenol-nitroprusside reagent.

-

Add 250 µL of alkaline hypochlorite reagent and mix well.

-

Incubate at 50°C for 20 minutes to allow for color development.

-

Measure the absorbance at 630 nm.

-

Determine the ammonia concentration using a standard curve prepared with ammonium chloride.

-

Calculate urease activity as µmol of ammonia produced per minute per mg of protein.

Experimental Workflow for Urease Activity Assay

Purification of Microbial Urease (General Protocol)

This protocol outlines a general workflow for the purification of urease from bacterial cultures. Optimization of buffer conditions, gradient slopes, and column types will be necessary for specific ureases.

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing lysozyme and DNase)

-

Ammonium sulfate

-

Dialysis tubing

-

Anion exchange chromatography column (e.g., DEAE-Sepharose)

-

Gel filtration chromatography column (e.g., Sephacryl S-200)

-

FPLC system

Procedure:

-

Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer and disrupt the cells by sonication or French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the urease. The optimal saturation percentage (typically 40-70%) should be determined empirically.

-

Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.

-

Anion Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion exchange column. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for urease activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion exchange step, concentrate, and load onto a gel filtration column to separate proteins based on size. Collect fractions and assay for urease activity.

-

Purity Analysis: Assess the purity of the final urease preparation by SDS-PAGE.

Analysis of Urease Gene Expression by RT-qPCR

This protocol provides a general method for quantifying the expression of urease genes in response to different environmental conditions.

Materials:

-

Bacterial cultures grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for the urease gene(s) of interest and a housekeeping gene

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA templates using reverse transcriptase and random primers or gene-specific primers.

-

qPCR: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target urease gene and a housekeeping gene (for normalization).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the urease gene under different conditions.

Conclusion

Urease is a pivotal enzyme in microbial nitrogen metabolism, with profound implications for agriculture, environmental science, and human health. Its role in providing a usable nitrogen source is counterbalanced by its function as a key virulence factor in numerous pathogenic microorganisms. A thorough understanding of its biochemical properties, regulation, and mechanism of action is crucial for developing strategies to either enhance its activity for beneficial applications or inhibit it to combat disease. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of this important microbial enzyme. Further research into the intricate regulatory networks governing urease expression and the development of novel, specific inhibitors will continue to be areas of significant scientific interest and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial ureases: structure, regulation of expression and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. exonjournal.com [exonjournal.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. Urease - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Spectrophotometric Method of Assaying Urease Activity | Semantic Scholar [semanticscholar.org]

- 7. NAC Transcription Factors as Positive or Negative Regulators during Ongoing Battle between Pathogens and Our Food Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Urease for Acid Habitation - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Complex Regulation of Urease Formation from the Two Promoters of the ure Operon of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.bio-techne.com [resources.bio-techne.com]

Preliminary In Vitro Evaluation of Urease-IN-12: A Technical Overview

Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current, albeit limited, understanding of the in vitro evaluation of the urease inhibitor Urease-IN-12. Due to the preliminary nature of publicly available data, this document focuses on the foundational principles of urease inhibition assays and the general mechanisms of urease function, providing a framework for the potential assessment of novel inhibitors like this compound.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[2][3] The inhibition of urease is, therefore, a key therapeutic strategy for managing these infections. Inhibitors of urease can be classified into two main categories: active site-directed and mechanism-based inhibitors.[4]

Quantitative Data Summary

As of the latest literature review, specific quantitative data for a compound designated "this compound" is not publicly available. Research has been conducted on other urea derivatives, such as URD12, which has demonstrated cytotoxic activity against various cancer cell lines, though its direct activity as a urease inhibitor was not the primary focus of the cited study.[5]

To provide a framework for the evaluation of a novel inhibitor like this compound, the following table outlines the typical quantitative data that would be generated in a preliminary in vitro assessment.

| Parameter | Description | Typical Method of Determination | Importance |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Urease activity assay with varying inhibitor concentrations. | A primary measure of the inhibitor's potency. |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Enzyme kinetic studies (e.g., Michaelis-Menten kinetics with inhibitor). | Provides insight into the binding affinity of the inhibitor. |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme's activity (e.g., competitive, non-competitive, uncompetitive, or mixed). | Lineweaver-Burk, Dixon, or Cornish-Bowden plots derived from kinetic data. | Elucidates the inhibitor's mechanism of action and its interaction with the enzyme and substrate. |

| CC50 | The concentration of a compound that causes the death of 50% of viable cells in a given time. | Cytotoxicity assays (e.g., MTT, XTT) on relevant cell lines. | Assesses the potential toxicity of the inhibitor to host cells. |

| Selectivity Index (SI) | The ratio of CC50 to IC50. | Calculated from cytotoxicity and inhibition data. | Indicates the therapeutic window of the inhibitor; a higher SI is desirable. |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of urease inhibitors. Below are generalized protocols for key experiments.

Urease Inhibition Assay (Berthelot Method)

This assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia concentration is determined colorimetrically.

Materials:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Inhibitor stock solution (e.g., this compound)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Ammonium chloride (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (this compound) in the appropriate solvent.

-

In a 96-well plate, add a defined amount of urease enzyme solution to each well.

-

Add the inhibitor dilutions to the respective wells and incubate for a specified pre-incubation time.

-

Initiate the enzymatic reaction by adding the urea solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set reaction time.

-

Stop the reaction by adding the phenol-nitroprusside reagent.

-

Add the alkaline hypochlorite solution to develop the color.

-

Measure the absorbance at a specific wavelength (typically around 625-630 nm) after a final incubation period.

-

A standard curve using known concentrations of ammonium chloride is used to determine the amount of ammonia produced.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Enzyme Kinetics Study

To determine the mode of inhibition, kinetic parameters are measured in the presence and absence of the inhibitor.

Procedure:

-

Perform the urease activity assay as described above.

-

Vary the concentration of the substrate (urea) while keeping the enzyme and inhibitor concentrations constant.

-

Repeat the experiment with several different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities (v0) for each combination of substrate and inhibitor concentrations.

-

Plot the data using methods such as Lineweaver-Burk (1/v0 vs. 1/[S]), Dixon (1/v0 vs. [I]), or Cornish-Bowden plots to determine the mode of inhibition and the Ki value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability of mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium and supplements

-

Inhibitor stock solution (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor (this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization buffer.

-

Measure the absorbance at a wavelength corresponding to the formazan product (typically around 570 nm).

-

Calculate the percentage of cell viability for each inhibitor concentration and determine the CC50 value.

Visualizations

Urease Catalytic Mechanism

The following diagram illustrates a generally accepted mechanism for urea hydrolysis by urease, which involves a bi-nickel active site.

Caption: Proposed mechanism of urea hydrolysis at the bi-nickel center of the urease active site.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the logical flow of experiments for the in vitro assessment of a potential urease inhibitor.

Caption: A structured workflow for the in vitro evaluation of a novel urease inhibitor.

Conclusion

While specific data on "this compound" is not yet available in the public domain, this guide provides a comprehensive framework for its potential in vitro evaluation. The outlined experimental protocols and data analysis methods represent the standard approach in the field for characterizing novel urease inhibitors. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and guiding its further development.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Urease Inhibition: A Technical Guide to Novel Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for numerous pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables these pathogens to survive in the acidic environment of the stomach, leading to chronic infections. Consequently, the inhibition of urease activity presents a promising therapeutic strategy for the treatment of these infections. This technical guide provides an in-depth overview of novel chemical scaffolds that have emerged as potent urease inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to aid researchers in the discovery and development of next-generation urease-targeted therapeutics.

Novel Inhibitor Scaffolds and Quantitative Activity

A diverse array of chemical scaffolds, both synthetic and natural, have been investigated for their urease inhibitory potential. The following tables summarize the in vitro activity, primarily presented as IC50 values, for several promising classes of urease inhibitors against jack bean or H. pylori urease.

Table 1: Benzimidazole Derivatives as Urease Inhibitors [1][2][3]

| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Benzimidazole-piperazine derivative (8e) | Jack Bean | 3.36 | Thiourea | 22 |

| Benzimidazole-piperazine derivative (8d) | Jack Bean | 7.04 | Thiourea | 22 |

| Benzimidazole derivative (8g) | Jack Bean | 5.85 | Thiourea | 22 |

| 5,6-dimethyl-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetohydrazide (5g) | Jack Bean | 12.70 | Thiourea | 12.60 |

| Benzimidazole-acrylonitrile (TM11) | Jack Bean | Mixed Inhibition | Hydroxyurea | 100 |

Table 2: Coumarin Derivatives as Urease Inhibitors [4][5][6][7]

| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4-(benzylideneamino)-2H-chromen-2-one (5a) | Jack Bean | 0.322 | Thiourea | 0.14 |

| 4-(benzylideneamino)-2H-chromen-2-one (3a) | Jack Bean | 0.412 | Thiourea | 0.14 |

| N-(2-Bromophenyl)-3-carboxamide-coumarin (2b) | C. ensiformis | 42-65% inhibition | Thiourea | - |

| N-(4-Bromophenyl)-3-carboxamide-coumarin (2d) | C. ensiformis | 42-65% inhibition | Thiourea | - |

Table 3: Oxadiazole Derivatives as Urease Inhibitors [8][9][10][11]

| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Flurbiprofen-oxadiazole derivative (20) | Jack Bean | 12 ± 0.9 | Thiourea | 22 ± 2.2 |

| Flurbiprofen-oxadiazole derivative (26) | Jack Bean | 12 ± 0.1 | Thiourea | 22 ± 2.2 |

| 1,3,4-oxadiazole derivative (7d) | Jack Bean | 161.6 ± 5.8 | Thiourea | 21.8 ± 1.51 |

| Ciprofloxacin-oxadiazole (5b) | K. pneumoniae | 67.8 | Thiourea | 78.89 |

Table 4: Triazole Derivatives as Urease Inhibitors [12][13][14][15]

| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Triazolothiadiazole (5k) | Jack Bean | 3.33 ± 0.11 | Thiourea | 22.45 ± 0.30 |

| Triazolothiadiazole (5e) | Jack Bean | 3.51 ± 0.49 | Thiourea | 22.45 ± 0.30 |

| 1,2,4-triazolo[3,4-b][4][13][16]thiadiazole (6a) | Jack Bean | 0.87 ± 0.09 | Thiourea | 22.54 ± 2.34 |

| 1,2,4-triazole Schiff base-Cu complex | Jack Bean | 9.31 ± 1.31 | Thiourea | - |

Table 5: Quinolone and Chalcone Derivatives as Urease Inhibitors [17][18][19][20][21]

| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-quinolone-4-thiazolidinone (8a) | Jack Bean | 0.46 | Thiourea | 21.9 |

| Quinoline analogue (24a) | Jack Bean | 0.60 | Thiourea | 21.86 |

| Enoxacin (EN) | Jack Bean | 45.86 | Thiourea | 52.20 |

| Furan chalcone (4h) | Jack Bean | 16.13 ± 2.45 | Thiourea | - |

| Chalcone derivative (3q) | Leishmania major | 0.59 ± 0.12 µg/ml | - | - |

Experimental Protocols

In Vitro Urease Inhibition Assay (Indophenol Method)

This is a widely used spectrophotometric assay to determine urease activity by measuring the amount of ammonia produced.

Materials:

-

Jack Bean Urease (or other purified urease)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine from NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a 96-well plate, add 25 µL of urease enzyme solution to each well.

-

Add 5 µL of the test compound solution (or vehicle for control) to the respective wells.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 15 minutes).

-

Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.

-

Incubate the plate at room temperature for 50 minutes to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Urease Inhibition

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Procedure:

-

Perform the urease activity assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor.

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) for each inhibitor concentration.

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect in the second or third quadrant.

-

-

Alternatively, a Dixon plot (a plot of 1/V versus inhibitor concentration [I] at different fixed substrate concentrations) can be used. The intersection of the lines on the x-axis gives the value of -Ki for competitive and mixed-type inhibitors.

-

The inhibition constant (Ki) can also be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[22]

Visualizing Key Processes in Urease Inhibition Research

Urease Activation and Regulation in Helicobacter pylori

The expression and activation of urease in H. pylori is a tightly regulated process, crucial for its survival in the acidic stomach environment. The following diagram illustrates the key regulatory elements involved.

Caption: Regulation of urease expression and activity in H. pylori.

A General Workflow for Virtual Screening of Urease Inhibitors

Virtual screening is a powerful computational technique used to identify potential drug candidates from large compound libraries. This workflow outlines the key steps in a virtual screening campaign for novel urease inhibitors.

Caption: A typical workflow for virtual screening of urease inhibitors.

Logical Relationship of a Successful Urease Inhibitor

This diagram illustrates the key attributes and the logical progression from a chemical scaffold to a successful urease inhibitor drug candidate.